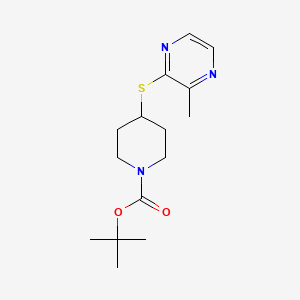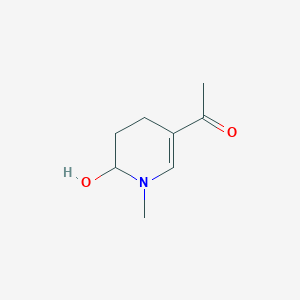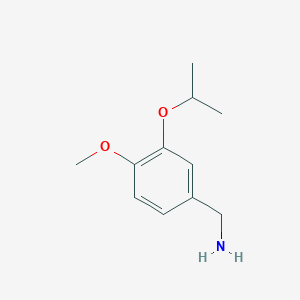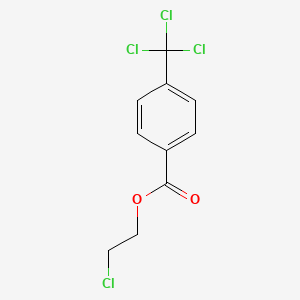
2-Chloroethyl 4-(trichloromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 4-(trichloromethyl)benzoate is an organic compound with the molecular formula C10H8Cl4O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroethyl group and the methyl group is substituted with a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-(trichloromethyl)benzoate typically involves the esterification of 4-(trichloromethyl)benzoic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
化学反応の分析
Types of Reactions
2-Chloroethyl 4-(trichloromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(trichloromethyl)benzoic acid and 2-chloroethanol.
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloroethyl group.
Hydrolysis: The primary products are 4-(trichloromethyl)benzoic acid and 2-chloroethanol.
Oxidation: The major product is 4-(trichloromethyl)benzoic acid.
科学的研究の応用
2-Chloroethyl 4-(trichloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Chloroethyl 4-(trichloromethyl)benzoate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. The trichloromethyl group can undergo metabolic transformations, potentially leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
2-Chloroethyl benzoate: Similar structure but lacks the trichloromethyl group.
4-(Trichloromethyl)benzoic acid: Similar structure but lacks the chloroethyl ester group.
2,2,2-Trichloroethyl chloroformate: Contains a trichloromethyl group but has different functional groups.
Uniqueness
2-Chloroethyl 4-(trichloromethyl)benzoate is unique due to the presence of both the chloroethyl and trichloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
63980-12-1 |
|---|---|
分子式 |
C10H8Cl4O2 |
分子量 |
302.0 g/mol |
IUPAC名 |
2-chloroethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C10H8Cl4O2/c11-5-6-16-9(15)7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChIキー |
FYQVQCVGCOEMQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCCCl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


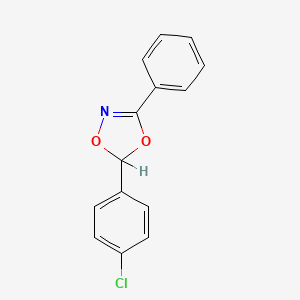
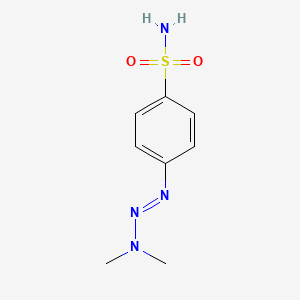
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
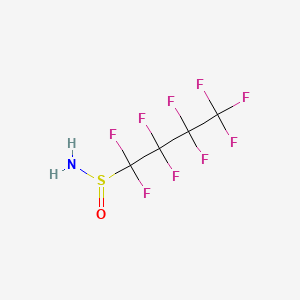

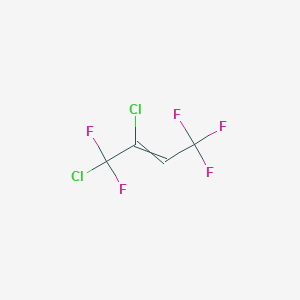


![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)

